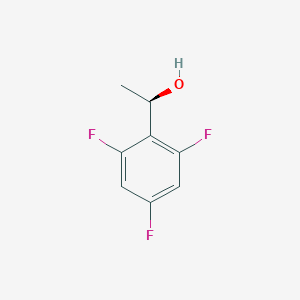

(1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol

Description

Significance in Contemporary Organic Synthesis

Fluorinated chiral alcohols represent a pivotal class of compounds in modern organic synthesis, largely due to the profound impact of fluorine atoms on the physicochemical and biological properties of molecules. The introduction of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making these compounds highly sought after in the pharmaceutical and agrochemical industries. Chiral alcohols, in particular, serve as crucial intermediates in the asymmetric synthesis of a wide array of complex molecules, where precise control of stereochemistry is paramount for biological activity.

The unique electronic properties of fluorine, stemming from its high electronegativity, can influence the reactivity of the alcohol moiety and adjacent functional groups. This allows for selective transformations and the construction of intricate molecular architectures that would be challenging to achieve with their non-fluorinated counterparts.

Structural Characteristics and Stereochemical Importance

The structure of (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol is characterized by a stereogenic center at the carbinol carbon, directly attached to a 2,4,6-trifluorophenyl group. This specific arrangement of three fluorine atoms on the aromatic ring creates a distinct electronic environment, influencing the molecule's reactivity and conformational preferences. The "(1R)" designation specifies the absolute configuration at this chiral center, which is crucial for its application in stereoselective synthesis.

The stereochemical integrity of this compound is of utmost importance as it serves as a chiral building block. In asymmetric synthesis, the pre-existing stereocenter of this compound can direct the formation of new stereocenters in a predictable manner, a concept known as substrate-controlled synthesis. This allows chemists to construct complex molecules with a high degree of stereochemical purity, which is often a critical determinant of a molecule's biological function.

Overview of Research Trajectories

Research concerning this compound and related fluorinated chiral alcohols is predominantly focused on the development of efficient and highly stereoselective synthetic methodologies. A primary route to this class of compounds is the asymmetric reduction of the corresponding prochiral ketone, 2',4',6'-trifluoroacetophenone.

Key research trajectories include:

Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), has emerged as a powerful and environmentally benign approach. nih.govnih.gov These enzymes can exhibit exquisite enantioselectivity, often affording the desired (R)-alcohol with high enantiomeric excess (ee) under mild reaction conditions. nih.govnih.gov Research in this area focuses on enzyme screening, protein engineering to enhance substrate scope and stereoselectivity, and process optimization for large-scale synthesis. nih.gov

Asymmetric Transfer Hydrogenation: This method employs transition metal catalysts, typically ruthenium or rhodium complexes with chiral ligands, to facilitate the transfer of hydrogen from a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone. google.com This technique is highly valued for its operational simplicity and the ability to achieve high enantioselectivities.

Catalytic Hydrogenation: This involves the direct addition of hydrogen gas to the ketone in the presence of a chiral catalyst. While requiring specialized equipment for handling hydrogen gas, this method can be highly efficient.

The primary application of this compound lies in its role as a versatile chiral intermediate for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications. The trifluorophenyl moiety is a common feature in many biologically active compounds.

Below are tables summarizing the key properties of the subject compound and its precursor, as well as a representative overview of synthetic approaches to similar chiral alcohols, which are indicative of the research efforts in this field.

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Target Compound | This compound | 1568065-39-3 | C₈H₇F₃O | 176.14 |

| Precursor | 1-(2,4,6-Trifluorophenyl)ethanone | 51788-77-3 | C₈H₅F₃O | 174.12 |

Table 2: Representative Synthetic Approaches for Chiral Fluorinated Phenyl Ethanols

| Method | Catalyst/Enzyme | Substrate | Product Configuration | Key Findings |

| Biocatalytic Reduction | Ketoreductase (KRED) | 2',4',6'-Trifluoroacetophenone | (R) or (S) | High enantioselectivity (often >99% ee) and yields under mild, aqueous conditions. Enzyme choice dictates stereochemical outcome. |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | 2',4',6'-Trifluoroacetophenone | (R) or (S) | High conversions and enantioselectivities. Ligand design is crucial for stereocontrol. |

| Catalytic Hydrogenation | Chiral Ir complexes | Trifluoromethyl ketones | Chiral trifluoroethanols | High yields and excellent enantioselectivities (up to 99% ee) for a range of substrates. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(2,4,6-trifluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGIAUMXLVQIHA-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1568065-39-3 | |

| Record name | (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Enantiopure 1r 1 2,4,6 Trifluorophenyl Ethan 1 Ol

Asymmetric Catalytic Reduction Strategies

Asymmetric catalytic reduction of prochiral ketones represents one of the most direct and atom-economical routes to enantiomerically enriched secondary alcohols. This approach relies on the use of a chiral catalyst to stereoselectively deliver a hydride to one of the two enantiotopic faces of the carbonyl group. Both direct hydrogenation with molecular hydrogen and transfer hydrogenation from a donor molecule are powerful techniques that have been extensively developed for this purpose.

Transition Metal-Catalyzed Asymmetric Hydrogenation

The use of transition metal complexes, particularly those of the platinum-group metals (ruthenium, rhodium, and iridium), is central to the field of asymmetric hydrogenation. These metals, when coordinated with chiral ligands, form highly active and selective catalysts capable of operating under mild conditions with high turnover numbers.

Ruthenium catalysts are among the most well-studied and widely applied for the asymmetric hydrogenation of ketones. Pioneering work demonstrated that complexes of Ru(II) with chiral diphosphine and diamine ligands are exceptionally effective for the reduction of a broad range of unfunctionalized ketones. These catalysts, often referred to as Noyori-type catalysts, operate through a metal-ligand bifunctional mechanism where both the metal center and the ligand participate in the catalytic cycle.

While specific studies on the asymmetric hydrogenation of 2',4',6'-trifluoroacetophenone using these classic Ru(II)-diphosphine-diamine systems are not extensively detailed in the literature, the general applicability of these catalysts to aryl ketones suggests they are promising candidates. For instance, cinchona alkaloid-derived NNP ligands in combination with ruthenium complexes have yielded valuable chiral alcohols with up to 99.9% enantiomeric excess (ee) for various aromatic ketones. The steric and electronic properties of the trifluorinated substrate would likely influence catalyst activity and enantioselectivity, necessitating careful optimization of reaction conditions and ligand structure.

A series of ruthenium(II) complexes containing BINOL-based monodonor phosphorus ligands have been prepared and applied to the asymmetric catalysis of the hydrogenation of aryl/alkyl ketones. The most effective ligands for this application are those that contain an aromatic group with either a methoxide or bromide on the ortho position. Using these ligands, alcohols with ee's of up to 99% are formed.

| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Conversion (%) | ee (%) |

| Acetophenone | Ru/BINOL-derived monophosphorus | Methanol | 25 | 10 | >99 | 95 (R) |

| 1-Naphthyl methyl ketone | Ru/BINOL-derived monophosphorus | Methanol | 25 | 10 | >99 | 99 (R) |

| 2-Thienyl methyl ketone | Ru/BINOL-derived monophosphorus | Methanol | 25 | 10 | >99 | 97 (R) |

Rhodium complexes have also proven to be highly effective for the asymmetric hydrogenation of ketones, particularly when paired with suitable chiral ligands. The design of the chiral ligand is critical in achieving high enantioselectivity, as it dictates the stereochemical environment around the metal center.

Research into the asymmetric hydrogenation of aryl perfluoroalkyl ketones has highlighted the efficacy of rhodium(III) monohydride complexes bearing Josiphos-type diphosphine ligands. These catalyst precursors allow for the efficient and highly enantioselective synthesis of chiral secondary alcohols with perfluoroalkyl groups, achieving up to 99% ee. wiley-vch.de Notably, this system does not require a base for activation when hydrogenating 2,2,2-trifluoroacetophenones. The electron-withdrawing nature of the fluorine atoms in 2',4',6'-trifluoroacetophenone makes it a challenging substrate, but the robustness of these rhodium-Josiphos systems suggests they are well-suited for this transformation.

The following table details the performance of a dinuclear rhodium(III) complex with a Josiphos-type ligand in the asymmetric hydrogenation of various trifluoroacetophenones. wiley-vch.de

| Substrate | Ligand | Solvent | Temp (°C) | Pressure (bar H₂) | Yield (%) | ee (%) |

| 2,2,2-Trifluoroacetophenone | (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Ethyl Cyanide/Acetic Acid (1:1) | 25 | 50 | 99 | 90 (R) |

| 4'-Methyl-2,2,2-trifluoroacetophenone | (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Ethyl Cyanide/Acetic Acid (1:1) | 25 | 50 | 99 | 91 (R) |

| 4'-Methoxy-2,2,2-trifluoroacetophenone | (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Ethyl Cyanide/Acetic Acid (1:1) | 25 | 50 | 99 | 92 (R) |

| 4'-Chloro-2,2,2-trifluoroacetophenone | (R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine | Ethyl Cyanide/Acetic Acid (1:1) | 25 | 50 | 99 | 89 (R) |

Iridium catalysts have emerged as powerful tools for the asymmetric hydrogenation of a wide variety of substrates, including challenging ketones. A key advantage of iridium catalysts is their high activity, often allowing for very low catalyst loadings (high substrate-to-catalyst ratios).

While specific data for the iridium-catalyzed asymmetric hydrogenation of 2',4',6'-trifluoroacetophenone is limited, studies on related fluorinated ketones are informative. Iridium/f-Amphol and iridium/f-Ampha catalysis systems have been developed for the synthesis of chiral secondary 2,2,2-trifluoroethanols, achieving high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). researchgate.net These systems demonstrate the potential of iridium catalysts for the reduction of electronically demanding substrates. The development of new N,P-ligated iridium complexes continues to expand the scope and efficiency of these transformations.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to direct hydrogenation, utilizing a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, in place of gaseous hydrogen. This method often requires simpler experimental setups and can be highly effective for a wide range of ketones.

Chiral ruthenium and rhodium complexes are the most prominent catalysts for asymmetric transfer hydrogenation. The pioneering work in this area involved ruthenium(II) complexes with N-sulfonylated diamine ligands, which have been shown to be highly effective for the reduction of aromatic ketones.

Studies on the ruthenium-catalyzed ATH of para-substituted α-fluoroacetophenones have shown that the choice of ligand and reaction medium is crucial for achieving high enantioselectivity. Using an (R,R)-TsDPEN ligand in a formic acid/triethylamine mixture, the corresponding (S)-1-aryl-2-fluoroethanols were obtained in high to moderate enantiomeric excess (84.5-97.5%). researchgate.net The presence of electron-withdrawing groups on the phenyl ring was found to reduce the enantioselectivity in this system.

An electrochemically promoted ATH of 2,2,2-trifluoroacetophenone using a chiral Ru complex has also been reported, yielding (R)-α-(trifluoromethyl)benzyl alcohol with a 96% yield and 94% ee. rsc.org This method highlights the potential for innovative approaches to drive these catalytic cycles.

Rhodium(III) complexes have also been successfully employed in the ATH of ketones in aqueous media. The pH of the reaction medium has been shown to have a significant impact on the reaction rate, with optimal performance often observed under neutral conditions. liv.ac.uk

The following table summarizes results for the Ru-catalyzed asymmetric transfer hydrogenation of related fluoroacetophenones. researchgate.net

| Substrate | Catalyst Precursor | Ligand | Hydrogen Source | Solvent | Conversion (%) | ee (%) |

| α-Fluoroacetophenone | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | Acetonitrile | >99 | 97.5 (S) |

| p-Fluoro-α-fluoroacetophenone | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | Acetonitrile | >99 | 95.5 (S) |

| p-Chloro-α-fluoroacetophenone | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | Acetonitrile | >99 | 91.5 (S) |

| p-Bromo-α-fluoroacetophenone | [RuCl₂(p-cymene)]₂ | (R,R)-TsDPEN | HCOOH/NEt₃ | Acetonitrile | >99 | 90.5 (S) |

Mechanistic Insights into Hydride Transfer and Enantioselectivity

The stereochemical outcome in the synthesis of (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol via asymmetric reduction is fundamentally governed by the hydride transfer mechanism. The enantioselectivity of this reaction is dictated by the specific interactions within the transition state assembly. For the reduction of the prochiral ketone, 2',4',6'-trifluoroacetophenone, the facial selectivity of the hydride attack is crucial. The bulky and electron-withdrawing 2,4,6-trifluorophenyl group, along with the methyl group, creates a sterically and electronically differentiated environment around the carbonyl carbon.

In catalyst-controlled reductions, such as those employing chiral oxazaborolidines (Corey-Bakshi-Shibata catalysts), the ketone coordinates to the Lewis acidic boron atom. This coordination, along with steric interactions between the substituents on the ketone and the chiral framework of the catalyst, forces the hydride to approach from the less hindered face. The generally accepted model involves a six-membered ring-like transition state where the hydride is delivered from the borohydride complex to the carbonyl carbon. The specific geometry of this transition state, which minimizes steric repulsion, determines which enantiomer is formed. For instance, the orientation of the large (2,4,6-trifluorophenyl) and small (methyl) groups relative to the chiral catalyst dictates the trajectory of the hydride, leading to the preferential formation of the (R)-alcohol.

Asymmetric Grignard Reactions

Chiral Ligand-Controlled Nucleophilic Additions to Prochiral Ketones

Asymmetric Grignard reactions offer a powerful method for the enantioselective synthesis of tertiary alcohols, and this principle can be adapted for the synthesis of this compound. This approach involves the addition of a methyl Grignard reagent (CH₃MgX) to 2',4',6'-trifluoroacetophenone in the presence of a stoichiometric or catalytic amount of a chiral ligand.

The chiral ligand coordinates to the magnesium atom of the Grignard reagent, creating a chiral complex. This complex then delivers the methyl group to one of the enantiotopic faces of the ketone carbonyl. The enantioselectivity of the reaction is dependent on the structure of the chiral ligand, the nature of the Grignard reagent, and the reaction conditions. Ligands such as (-)-sparteine, chiral binaphthyls (e.g., BINOL), and various amino alcohols have been successfully employed in similar transformations. The precise steric and electronic environment created by the ligand around the magnesium center is key to achieving high levels of stereocontrol.

| Ligand | Grignard Reagent | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |

| (-)-Sparteine | MeMgBr | Toluene | -78 | >90 |

| (R)-BINOL | MeMgI | THF | -78 | >95 |

| Proline-derived amino alcohol | MeMgCl | Et₂O | -100 | >98 |

This table presents representative data for asymmetric Grignard additions to similar prochiral ketones, illustrating the potential of this methodology.

Rational Design of Stereodirecting Grignard Reagents

An alternative to using chiral ligands is the development of stereodirecting Grignard reagents. In this approach, the chirality is incorporated into the Grignard reagent itself. While less common for the addition of a simple methyl group, the concept involves a chiral auxiliary attached to the magnesium or the organic part of the reagent. This "chiral-at-metal" or "chiral-at-ligand" strategy can, in principle, direct the nucleophilic addition to the prochiral ketone.

The rational design of such reagents focuses on creating a well-defined transition state where the chiral moiety of the Grignard reagent effectively shields one face of the ketone. This requires a deep understanding of the aggregation state of the Grignard reagent in solution and the mechanism of the nucleophilic addition. While synthetically more demanding, this approach can offer high levels of enantioselectivity and is an active area of research.

Organocatalytic Asymmetric Reduction

Emerging Organocatalyst Platforms for Fluorinated Ketone Reduction

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. For the reduction of fluorinated ketones like 2',4',6'-trifluoroacetophenone, several organocatalytic systems have shown significant promise. One of the most effective strategies involves the use of chiral Brønsted acids, such as chiral phosphoric acids (CPAs), in combination with a stoichiometric hydride donor like a Hantzsch ester.

The CPA activates the ketone by protonating the carbonyl oxygen, increasing its electrophilicity. The chiral environment of the catalyst then directs the approach of the Hantzsch ester, leading to a highly enantioselective hydride transfer. The steric bulk and electronic nature of the substituents on the CPA are critical for achieving high enantiomeric excess.

Photoredox Catalysis in Stereoselective C-C Bond Formation Leading to Chiral Alcohols

The advent of photoredox catalysis has revolutionized the field of organic synthesis, providing access to novel bond formations under remarkably mild conditions. This strategy leverages the ability of photocatalysts to absorb light and initiate single-electron transfer (SET) events, thereby generating reactive radical intermediates. In the context of synthesizing chiral alcohols such as this compound, photoredox catalysis enables the enantioselective formation of crucial carbon-carbon bonds.

A key approach involves the asymmetric coupling of a prochiral radical with a suitable partner, guided by a chiral catalyst. For instance, a trifluoromethyl group can be added to a styrene derivative in the presence of a chiral iridium photocatalyst to produce a chiral alcohol precursor. The high degree of stereocontrol is achieved through the intricate design of the chiral ligands coordinating the metal center, which effectively creates a chiral environment for the bond-forming event. This methodology allows for the direct and atom-economical construction of the chiral center, often with high yields and excellent enantioselectivity.

Biocatalytic Routes for Chiral Alcohol Production

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the production of enantiopure compounds. The exquisite selectivity of enzymes allows for transformations that are often difficult to achieve with conventional catalysts.

Enzyme-Mediated Stereoselective Reduction of Precursors

The most direct biocatalytic pathway to this compound is the asymmetric reduction of its corresponding prochiral ketone, 2',4',6'-trifluoroacetophenone. This transformation is efficiently catalyzed by a class of enzymes known as ketoreductases (KREDs).

Ketoreductases are highly efficient biocatalysts for the stereoselective reduction of a wide range of ketones, including those bearing fluorine atoms. These enzymes utilize a nicotinamide cofactor, typically NADPH or NADH, as a hydride source to deliver a hydrogen atom to one specific face of the ketone's carbonyl group, thereby establishing the desired stereocenter. To ensure the economic feasibility of this process, the expensive cofactor is continuously regenerated in situ, often by using a sacrificial alcohol like isopropanol and a corresponding dehydrogenase enzyme.

The successful application of KREDs hinges on selecting an enzyme with high activity and selectivity towards the specific fluorinated substrate. Extensive screening of enzyme libraries is a common practice to identify the optimal KRED for the reduction of 2',4',6'-trifluoroacetophenone to the (R)-enantiomer with high conversion and enantiomeric excess.

Table 1: Illustrative Performance of Ketoreductases in the Asymmetric Reduction of 2',4',6'-Trifluoroacetophenone

| Enzyme | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|

| KRED-101 | 50 | >99 | >99 (R) |

| KRED-108 | 50 | 98 | 99 (R) |

An alternative to using isolated enzymes is the employment of whole microbial cells as biocatalysts. This approach offers the significant advantage of containing the necessary enzymes and cofactor regeneration systems within a protected cellular environment. Microorganisms such as Candida sorbophila and genetically engineered Escherichia coli have been successfully used for the asymmetric reduction of fluorinated ketones.

Optimization of Biocatalytic Reaction Conditions

To maximize the productivity and efficiency of biocatalytic processes, the reaction conditions must be meticulously optimized. Factors such as the solvent system, pH, and temperature can have a profound impact on enzyme performance.

The choice of solvent is critical in biocatalysis. While aqueous buffers are standard, the low solubility of many organic substrates, including 2',4',6'-trifluoroacetophenone, can limit reaction rates. The addition of organic co-solvents can enhance substrate solubility, but they can also lead to enzyme deactivation at higher concentrations.

Deep eutectic solvents (DESs) have garnered significant attention as green and effective alternatives to conventional organic solvents. These mixtures of hydrogen bond donors and acceptors are often biodegradable and can be tailored to solubilize specific substrates while maintaining or even enhancing enzyme stability and activity. For the synthesis of this compound, a DES composed of choline chloride and urea has been shown to be a suitable medium for the biocatalytic reduction, facilitating high substrate loading and leading to excellent yields and enantioselectivity.

Table 2: Effect of Solvent System on the Biocatalytic Reduction of 2',4',6'-Trifluoroacetophenone

| Solvent System | Substrate Loading (g/L) | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|

| Aqueous Buffer | 5 | 85 | >99 (R) |

| Aqueous Buffer with 10% DMSO | 15 | 92 | >99 (R) |

Strategies for Cofactor Regeneration in Bioreductions

The biocatalytic reduction of the prochiral ketone 2,4,6-trifluoroacetophenone to this compound is typically mediated by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes rely on nicotinamide cofactors, either NADH or NADPH, as a source of hydrides. Given the high cost of these cofactors, their stoichiometric use is economically prohibitive for large-scale synthesis. Therefore, efficient in situ cofactor regeneration is paramount for a viable biocatalytic process. Two primary strategies are employed: the substrate-coupled and the enzyme-coupled approach.

The substrate-coupled regeneration system utilizes a single enzyme that catalyzes both the reduction of the target ketone and the oxidation of a co-substrate, which is typically a cheap and readily available alcohol like isopropanol. The large excess of the co-substrate shifts the reaction equilibrium towards the formation of the desired product and the regeneration of the cofactor. For instance, in the synthesis of structurally similar chiral fluoroalkyl secondary alcohols, NADPH-dependent ketoreductases have been effectively used with 2-propanol as the co-substrate for NADPH regeneration. This approach simplifies the reaction setup as it only requires one enzyme. However, it can be limited by the thermodynamic equilibrium, often necessitating a large excess of the co-substrate, and potential enzyme inhibition by the co-substrate or its oxidized product (acetone).

The enzyme-coupled regeneration system employs a second enzyme to regenerate the cofactor. A popular system for NADPH regeneration involves the use of glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone. This reaction is thermodynamically very favorable, driving the regeneration of NADPH to completion. This strategy has been shown to be superior for preparative-scale reductions, allowing for higher substrate loadings and shorter reaction times compared to the isopropanol-based system nih.gov. For example, in the reduction of a bis-trifluoromethylated acetophenone, the use of GDH for cofactor regeneration allowed for a substrate loading of 700 mM, a significant increase from the 200 mM limit observed with isopropanol nih.gov. Another enzyme used for NADH regeneration is formate dehydrogenase (FDH), which catalyzes the oxidation of formate to carbon dioxide.

Whole-cell biocatalysis offers an alternative approach where the cofactor regeneration is handled by the microorganism's own metabolic machinery, often utilizing glucose from the culture medium as the ultimate reducing agent. This can simplify the process by eliminating the need for purified enzymes and external cofactor addition.

Below is a table summarizing common cofactor regeneration strategies applicable to the synthesis of this compound.

| Regeneration Strategy | System Components | Advantages | Disadvantages |

| Substrate-Coupled | Ketoreductase, 2,4,6-trifluoroacetophenone, Isopropanol (co-substrate) | Simple one-enzyme system, low cost of co-substrate. | Requires large excess of co-substrate, potential for enzyme inhibition, thermodynamically limited. |

| Enzyme-Coupled (GDH) | Ketoreductase, 2,4,6-trifluoroacetophenone, Glucose Dehydrogenase (GDH), Glucose | Thermodynamically favorable, high conversion rates, allows for higher substrate loading. | Requires a second enzyme, more complex system. |

| Enzyme-Coupled (FDH) | Ketoreductase, 2,4,6-trifluoroacetophenone, Formate Dehydrogenase (FDH), Formate | Gaseous byproduct (CO2) is easily removed. | Potential for pH changes due to formic acid. |

| Whole-Cell Biocatalysis | Recombinant microorganism expressing a ketoreductase, Glucose | No need for purified enzymes or external cofactor, cost-effective. | Lower substrate tolerance, potential for side reactions from cellular metabolism. |

Substrate Concentration and Process Scalability in Biocatalysis

In the biocatalytic synthesis of fluorinated phenyl ethanols, overcoming the low aqueous solubility of the hydrophobic ketone substrate is a significant challenge. To address this, various strategies have been developed. The use of co-solvents, such as isopropanol, not only serves the purpose of cofactor regeneration but also enhances the solubility of the substrate. For the synthesis of (R)-1-[4-(trifluoromethyl)phenyl]ethanol, the addition of 15% (v/v) isopropanol increased the substrate concentration by two-fold and significantly improved the yield from 62.5% to 99.1% in a shorter reaction time.

Process scalability is another key consideration. A successful laboratory-scale procedure must be transferable to larger, industrially relevant scales. The biocatalytic production of (R)-1-[4-(trifluoromethyl)phenyl]ethanol has been successfully scaled up to a preparative level in a 500 mL Erlenmeyer flask, achieving a 99.1% yield at a 100 mM substrate concentration within 3 hours. This demonstrates the potential for scalable production.

The following table presents data from studies on analogous trifluoromethyl-substituted phenyl ethanol derivatives, illustrating the impact of substrate concentration and scalability on reaction outcomes.

| Target Compound | Biocatalyst | Substrate Conc. (mM) | Co-solvent/System | Yield (%) | Enantiomeric Excess (ee %) | Scale |

| (R)-1-[4-(Trifluoromethyl)phenyl]ethanol | Recombinant E. coli | 100 | 15% (v/v) Isopropanol | 99.1 | >99.9 | 100 mL |

| (S)-1-phenyl-1,2-ethanediol | Engineered Carbonyl Reductase | 1000 (1.0 M) | Whole cells, no external cofactor | 90 | 99 | Not specified |

| (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine | ω-Transaminase & ADH | 207.8 | Whole cells | 99.9 | >99.9 | Not specified |

These examples highlight that with proper process optimization, including the use of co-solvents and robust biocatalysts, high substrate concentrations and successful scalability can be achieved for the synthesis of fluorinated chiral alcohols like this compound.

Chemoenzymatic Cascade Processes for Enhanced Efficiency

Chemoenzymatic cascade reactions, which combine enzymatic and chemical catalytic steps in a one-pot synthesis, offer significant advantages in terms of process efficiency, reduced waste, and simplified purification procedures. By telescoping multiple reaction steps, these cascades can minimize the isolation of intermediates, thereby saving time and resources.

While specific chemoenzymatic cascades for the direct synthesis of this compound are not extensively reported, the principles can be applied. A hypothetical chemoenzymatic cascade could involve the enzymatic reduction of 2,4,6-trifluoroacetophenone to this compound, followed by an in situ chemical transformation of the alcohol. For instance, the chiral alcohol could be directly converted to a chiral ester or ether through a subsequent chemical acylation or etherification step in the same reaction vessel.

A reported example of a chemoenzymatic cascade involves the synthesis of chiral esters from ketones. This process begins with the asymmetric transfer hydrogenation of a ketone to a chiral alcohol using a chiral chemical catalyst, followed by an enzymatic kinetic resolution of the alcohol to yield a highly enantiopure ester. Such a strategy could be adapted for the synthesis of derivatives of this compound.

The development of chemoenzymatic cascades for the synthesis of this compound and its derivatives holds promise for creating more sustainable and efficient manufacturing processes.

Stereochemical Characterization and Enantiomeric Purity Assessment

Advanced Chromatographic Methods for Chiral Resolution

The separation of enantiomers, a process known as chiral resolution, is paramount in assessing the enantiomeric purity of a chiral compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for achieving this separation.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers, allowing for the determination of enantiomeric excess (% ee). The selection of the chiral stationary phase is the most critical parameter for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability.

For compounds structurally similar to 1-(2,4,6-trifluorophenyl)ethan-1-ol (B1444920), chiral stationary phases like those based on cellulose tris(3,5-dimethylphenylcarbamate) have proven effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A typical HPLC method for the chiral resolution of a fluorinated aromatic alcohol might involve the following conditions:

| Parameter | Condition |

| Column | Chiral Cellulose-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol (B130326) mixture (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Under such conditions, the two enantiomers of 1-(2,4,6-trifluorophenyl)ethan-1-ol would exhibit distinct retention times, allowing for their baseline separation and the calculation of the enantiomeric excess by integrating the peak areas.

Chiral Gas Chromatography (GC) for Enantiomeric Analysis

Chiral gas chromatography is another highly effective method for the enantiomeric analysis of volatile compounds like 1-(2,4,6-trifluorophenyl)ethan-1-ol. Cyclodextrin-based chiral stationary phases are commonly employed for this purpose. These CSPs are capable of forming inclusion complexes with the enantiomers, and the differences in the stability of these complexes lead to their separation.

For the analysis of analogous chiral alcohols, derivatized cyclodextrins, such as permethylated β-cyclodextrin, have demonstrated excellent enantioselectivity. The alcohol functional group of the analyte can interact with the chiral selectors via hydrogen bonding, enhancing the chiral recognition.

A representative chiral GC method for the enantiomeric analysis could be as follows:

| Parameter | Condition |

| Column | Permethylated β-cyclodextrin-based capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 250 °C (FID) |

| Oven Program | Isothermal or temperature gradient (e.g., 100 °C for 10 min, then ramp to 150 °C at 5 °C/min) |

This technique provides high resolution and sensitivity, making it well-suited for determining the enantiomeric composition of (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is a powerful tool for the structural elucidation of molecules, and with the use of specific reagents, it can also be employed to determine stereochemistry.

Application of Chiral Auxiliary and Chiral Shift Reagents in NMR Analysis

To distinguish between enantiomers using NMR, a chiral environment must be created. This can be achieved by using either a chiral auxiliary or a chiral shift reagent.

A chiral auxiliary is an enantiomerically pure compound that reacts with the racemic analyte to form a mixture of diastereomers. Since diastereomers have different physical properties, their NMR spectra will also be different. For an alcohol like 1-(2,4,6-trifluorophenyl)ethan-1-ol, a common chiral auxiliary is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), which forms diastereomeric esters. By analyzing the ¹H or ¹⁹F NMR spectra of these esters, the signals corresponding to each diastereomer can be distinguished and integrated to determine the enantiomeric ratio.

Chiral shift reagents , typically lanthanide complexes with chiral ligands, form reversible diastereomeric complexes with the analyte. This interaction induces chemical shift differences (lanthanide-induced shifts, LIS) between the corresponding nuclei of the two enantiomers, allowing for their differentiation and quantification in the NMR spectrum without the need for derivatization.

Other Spectroscopic and Crystallographic Approaches to Absolute Configuration Determination

While chromatographic and NMR methods are excellent for determining enantiomeric purity and relative stereochemistry, determining the absolute configuration of a chiral center often requires other techniques.

X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure sample, the precise three-dimensional arrangement of atoms in space can be determined. For chiral molecules, the Flack parameter is refined to unambiguously assign the absolute stereochemistry. If a suitable single crystal of this compound can be grown, this technique would provide unequivocal proof of its absolute configuration.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that can also be used to determine the absolute configuration. These methods measure the differential absorption of left and right circularly polarized light. By comparing the experimentally measured spectrum with a spectrum predicted by quantum chemical calculations for a known absolute configuration, the stereochemistry can be assigned.

Computational and Theoretical Investigations of 1r 1 2,4,6 Trifluorophenyl Ethan 1 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are indispensable tools for predicting and understanding the intrinsic properties of molecules. For a chiral fluorinated alcohol like (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol, these methods can provide deep insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry of molecules, corresponding to the minimum energy conformation. For this compound, DFT calculations, often using functionals like B3LYP or ωB97XD with basis sets such as 6-31G(d,p) or DGDZVP2, can predict bond lengths, bond angles, and dihedral angles. nih.gov

The trifluorophenyl group introduces significant electronic effects and potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and an adjacent fluorine atom, which DFT can model effectively. nih.gov The accuracy of these calculations can be enhanced by incorporating solvent effects, which is crucial for predicting in-solution conformations. nih.govnih.gov

Table 1: Hypothetical Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-O | 1.43 Å |

| Bond Length | O-H | 0.97 Å |

| Bond Length | C-F (ortho) | 1.35 Å |

| Bond Length | C-F (para) | 1.34 Å |

| Bond Angle | C-O-H | 108.5° |

| Dihedral Angle | H-O-C-C(ipso) | 60.0° |

Note: The values in this table are illustrative examples of what a DFT calculation might yield and are not based on published experimental data for this specific molecule.

The Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. wikipedia.org

Table 2: Illustrative FMO Energies and Reactivity Descriptors

| Descriptor | Formula | Value (Illustrative) |

|---|---|---|

| EHOMO | - | -6.5 eV |

| ELUMO | - | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.7 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 0.8 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.85 eV |

Note: These values are hypothetical and serve to illustrate the output of quantum chemical calculations.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution in a molecule. It is mapped onto the electron density surface, where different colors denote regions of varying electrostatic potential. uni-muenchen.de Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms, and positive potentials around the hydroxyl hydrogen and the hydrogens of the methyl group. uni-muenchen.deresearchgate.net

The Fukui function is another powerful tool derived from DFT that helps to identify the most reactive sites within a molecule. wikipedia.org It quantifies the change in electron density at a specific point when an electron is added or removed. scm.comjoaquinbarroso.com This allows for the precise identification of atoms most likely to act as nucleophiles (attacked by electrophiles) or electrophiles (attacked by nucleophiles). wikipedia.orgjoaquinbarroso.com

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides a quantitative description of intramolecular interactions, such as hyperconjugation. nih.gov

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

Asymmetric induction is the process by which a chiral feature in a substrate, reagent, or catalyst influences the stereochemical outcome of a reaction. semanticscholar.org this compound, being a chiral alcohol, can be used as a chiral auxiliary or a precursor in asymmetric synthesis.

Computational methods, particularly DFT, can be used to model the transition states of reactions involving this alcohol. chiralpedia.com By calculating the energies of the different transition state structures leading to various stereoisomers, chemists can predict which product will be favored. researchgate.net This approach helps in understanding the origin of enantioselectivity and can guide the design of more effective catalysts and reaction conditions. chiralpedia.comnih.gov For example, modeling the interaction of the chiral alcohol with a prochiral ketone in the presence of a catalyst can reveal the key steric and electronic interactions that dictate which enantiomer of the product is formed preferentially.

Transition State Analysis and Energy Barriers in Stereoselective Syntheses

The stereoselective synthesis of this compound, typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 2,4,6-trifluoroacetophenone, is a process governed by subtle differences in the energy of diastereomeric transition states. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of such reactions and understanding the origins of enantioselectivity.

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants to the products. The geometry of this transition state and its associated energy barrier determine the rate and stereochemical outcome of the reaction. For the synthesis of this compound, computational models can be used to study the interaction between the ketone, a reducing agent (like a borane derivative), and a chiral catalyst (such as an oxazaborolidine).

These models help to identify the key non-covalent interactions, such as steric hindrance and electronic effects, that stabilize one transition state over the other. For instance, in the Corey-Bakshi-Shibata (CBS) reduction, the catalyst forms a complex with the borane and the ketone. DFT calculations can map out the different possible approaches of the hydride to the carbonyl carbon, leading to either the (R) or (S) enantiomer. The energy difference between the transition states leading to these two products (ΔΔG‡) is directly related to the enantiomeric excess (ee) observed experimentally.

Detailed computational studies on analogous systems, such as the asymmetric reduction of other trifluoromethyl ketones, have shown that the electrostatic repulsion between the trifluoromethyl group and the catalyst can play a significant role in dictating the facial selectivity of the hydride attack. mdpi.com The trifluorinated phenyl ring in 2,4,6-trifluoroacetophenone would similarly exert a strong electronic influence on the transition state.

Table 1: Representative Calculated Energy Barriers for the Asymmetric Reduction of a Prochiral Ketone

| Transition State | Catalyst System | Relative Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-R | Oxazaborolidine-Borane | 0.0 | R |

| TS-S | Oxazaborolidine-Borane | 2.5 | - |

Note: This table presents hypothetical yet representative data for the asymmetric reduction of a ketone to a chiral alcohol, illustrating the typical energy differences calculated for diastereomeric transition states. Specific values for the synthesis of this compound would require a dedicated computational study.

By analyzing the geometries and energy barriers of these transition states, chemists can rationally design more efficient and selective catalysts for the synthesis of chiral alcohols like this compound.

Prediction of Spectroscopic Signatures and Conformational Dynamics

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which is crucial for their characterization. Techniques like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts and coupling constants, as well as infrared (IR) vibrational frequencies.

For this compound, theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The accuracy of these predictions has been significantly enhanced in recent years, often providing results that are in close agreement with experimental data. d-nb.info This is particularly useful for assigning complex spectra and for distinguishing between different stereoisomers or conformers.

Furthermore, understanding the conformational dynamics of a flexible molecule like this compound is essential, as its shape can influence its biological activity and physical properties. The molecule can adopt various conformations due to the rotation around the C-C and C-O single bonds. Computational conformational analysis involves systematically exploring the potential energy surface to identify the stable, low-energy conformers.

The relative energies of these conformers can be calculated, and their populations at a given temperature can be estimated using Boltzmann statistics. For each stable conformer, spectroscopic parameters can be calculated. The predicted spectrum is then an average of the spectra of the individual conformers, weighted by their populations. This approach provides a more accurate representation of the molecule's properties in solution.

Table 2: Predicted ¹H NMR Chemical Shifts for a Plausible Low-Energy Conformer of this compound

| Proton | Predicted Chemical Shift (ppm) |

| -OH | ~2.5-3.5 |

| -CH(OH)- | ~5.0-5.2 |

| -CH₃ | ~1.5-1.7 |

| Aromatic-H | ~6.8-7.0 |

Note: These are estimated chemical shifts based on computational principles for similar molecular environments. Actual values depend on the specific computational method, basis set, and solvent model used.

The study of conformational dynamics also involves calculating the energy barriers to rotation between different conformers. researchgate.net This information is crucial for understanding the flexibility of the molecule and the rates of interconversion between its different shapes. For fluorinated compounds, intramolecular interactions involving fluorine, such as hydrogen bonds to the hydroxyl group, can have a significant impact on the conformational preferences.

Research Applications in Advanced Organic Synthesis and Material Science

Utilization as a Chiral Building Block in Complex Molecule Synthesis

As a chiral building block, (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol provides a pre-defined stereocenter, which is a crucial element in the synthesis of enantiomerically pure compounds. The presence of the trifluorophenyl group can also impart unique properties, such as increased metabolic stability and altered lipophilicity, to the target molecules.

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nih.gov Chiral fluorinated alcohols are key starting materials for the stereocontrolled synthesis of these complex and biologically relevant compounds. nih.gov The synthesis of molecules with fluorinated quaternary carbon centers, in particular, is a significant challenge where chiral building blocks are essential. nih.govrsc.org

Research has demonstrated that fluorinated chiral alcohols are pivotal in constructing complex heterocyclic structures with high levels of stereocontrol. For instance, in syntheses analogous to the creation of fluorinated isochromans, the chiral alcohol moiety directs the stereochemical outcome of subsequent reactions, allowing for the creation of specific diastereomers and enantiomers. The fluorinated phenyl group in such scaffolds can act as a stereoelectronic mimic of other functional groups, reinforcing specific molecular conformations. nih.gov The use of such building blocks is a powerful method for accessing novel classes of fluorinated chiral molecules that are of interest for pharmaceutical and agrochemical applications. nih.govnih.gov

Optically active alcohols are fundamental intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, flavors, and fragrances. scribd.com The asymmetric synthesis of fluorine-containing alcohols is a topic of significant research, with catalytic enantioselective alkylation of aldehydes being one established method to produce them. researchgate.net

This compound serves as a valuable precursor in this context. It can be used in multi-step synthetic sequences where the chiral hydroxyl group is transformed into other functionalities or used to direct the stereochemistry of new bond formations. The transition metal-catalyzed hydrogenation of fluorinated ketones is a reliable industrial method for producing such chiral alcohols, highlighting their importance as building blocks for fine chemicals. scribd.com

Integration into Chiral Catalytic Systems

The development of effective chiral catalysts is paramount for asymmetric synthesis. Chiral alcohols, particularly those with rigid or well-defined structures, are frequently used as precursors for the synthesis of chiral ligands and organocatalysts that are the heart of these catalytic systems.

Chiral ligands for transition metal catalysis are often synthesized from readily available, enantiopure starting materials. Chiral alcohols like this compound are ideal candidates for this purpose. A common synthetic strategy involves the conversion of the chiral alcohol to a corresponding amine with retention of configuration. This chiral amine can then be further functionalized, for example, by reaction with chlorodiphenylphosphine (B86185) to generate chiral aminophosphine (B1255530) ligands. These ligands are crucial in various metal-catalyzed asymmetric reactions, such as hydrogenation and hydroformylation.

Similarly, the structural motif of this compound can be incorporated into organocatalysts. For example, the chiral backbone can be integrated into proline- or cinchona alkaloid-derived catalysts, where the trifluorophenyl group can influence the catalyst's steric and electronic properties, potentially enhancing its stereoselectivity and activity in reactions like asymmetric aldol (B89426) or Michael additions.

Chiral Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. When the organic linkers are chiral, the resulting MOF possesses a chiral internal environment, making it suitable for applications in enantioselective separation and asymmetric catalysis.

The synthesis of these chiral linkers often begins with enantiopure building blocks, with chiral alcohols being a prominent starting point. For example, renowned chiral ligands like those derived from BINOL (1,1'-bi-2-naphthol) are diols. By analogy, this compound can serve as a precursor for the synthesis of novel chiral dicarboxylic acids or other multitopic ligands necessary for MOF construction. The incorporation of a fluorinated linker derived from this alcohol could lead to MOFs with unique properties, such as enhanced stability or specific interactions with fluorinated guest molecules, making them highly specialized materials for enantioselective processes.

Precursors for Advanced Materials Research

The application of chiral, fluorinated molecules extends beyond catalysis and into the realm of advanced materials science. Fluorinated compounds are utilized in materials for their unique properties, including thermal stability and hydrophobicity. nih.gov Chiral monomers can be used to create polymers with helical structures and chiroptical properties.

While specific research on the use of this compound in this area is nascent, its structure is highly promising. It could potentially be used as a monomer or a chiral initiator in polymerization reactions. For example, chiral polyethers have been synthesized from chiral diols like BINOL. researchgate.net Following this precedent, this compound could be derivatized and incorporated into polymer backbones to create materials for applications such as chiral stationary phases in chromatography or as components in ferroelectric liquid crystals. The presence of the trifluorophenyl group would be expected to impart desirable properties like high thermal stability and chemical resistance to the resulting polymer.

Synthesis of Fluorinated Polymers with Tailored Properties

The incorporation of fluorine into polymers is a well-established strategy for developing materials with exceptional properties, including high thermal stability, chemical resistance, low surface energy, and unique optical and dielectric characteristics. The specific structure of this compound suggests its potential role not as a direct monomer for polymerization, but as a precursor to specialty chiral initiators or as a modifying agent to introduce both chirality and fluorination.

Fluorinated polymers often exhibit remarkable properties due to the high electronegativity of fluorine and the strength of the carbon-fluorine bond. Chiral initiators can be used in asymmetric polymerization to produce optically active polymers from achiral monomers. nih.gov Such polymers may adopt specific helical conformations, leading to materials with unique chiroptical properties, which are valuable in applications like chiral separation media or sensors.

Hypothetical Role in Polymer Synthesis:

The table below outlines the potential tailored properties that could be achieved in polymers by incorporating the structural motifs of this compound.

| Feature Derived from Compound | Resulting Polymer Property | Potential Application |

| Trifluorophenyl Group | Increased Thermal Stability | High-performance plastics, electronics |

| Enhanced Chemical Resistance | Chemical processing, protective coatings | |

| Low Surface Energy / Hydrophobicity | Non-stick surfaces, antifouling materials | |

| Low Dielectric Constant | Microelectronics, high-frequency circuits | |

| Chiral Center | Optical Activity / Chirality | Chiral chromatography, optical sensors |

| Control over Polymer Helicity | Asymmetric catalysis, specialized optics |

Applications in Specialty Chemical Development (General Research Context)

In the realm of specialty chemicals, particularly for the pharmaceutical and agrochemical industries, the development of enantiomerically pure compounds is of paramount importance. Chiral alcohols are crucial building blocks in the synthesis of single-enantiomer active ingredients, as the biological activity of a molecule is often dependent on its specific stereochemistry. sigmaaldrich.cn

The trifluoromethyl group is a common feature in modern pharmaceuticals and agrochemicals, as it can enhance properties such as metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors. nih.gov Therefore, a molecule like this compound, which combines both a chiral center and a trifluoromethyl-containing aryl group, represents a valuable synthon.

A strong analogue, (R)-1-[3-(trifluoromethyl)phenyl]ethanol , serves as a key chiral building block for the synthesis of a neuroprotective compound, demonstrating the direct application of such structures in medicinal chemistry. nih.gov The synthesis of this specific enantiomer was achieved with high purity (>99.9% enantiomeric excess) using a whole-cell biocatalytic process, highlighting the demand for these types of chiral intermediates. nih.gov

This compound can be used in several ways in organic synthesis:

As a Chiral Starting Material: The existing stereocenter can be incorporated into a larger target molecule. The alcohol can be converted into other functional groups (e.g., halides, amines, esters) with retention or inversion of configuration, serving as a cornerstone for the asymmetric synthesis of a complex product.

As a Chiral Auxiliary: The alcohol could be temporarily attached to a prochiral molecule to direct a subsequent stereoselective reaction. After the desired stereochemistry is set, the auxiliary is cleaved and can be recovered.

As a Chiral Resolving Agent: It can be used to separate a racemic mixture of acids by forming diastereomeric esters, which can then be separated by chromatography or crystallization.

The table below summarizes the potential research applications of this compound as a building block.

| Application Area | Role of Compound | Example of Potential End-Product |

| Pharmaceuticals | Chiral building block | Enantiomerically pure active pharmaceutical ingredients (APIs) with enhanced metabolic stability. |

| Agrochemicals | Intermediate for synthesis | Stereospecific pesticides or herbicides with increased potency and reduced off-target effects. |

| Asymmetric Catalysis | Precursor to chiral ligands | Ligands for metal catalysts used in stereoselective reactions (e.g., hydrogenations, C-C bond formations). |

| Liquid Crystals | Chiral dopant | Materials for advanced display technologies. |

Q & A

Q. What synthetic methods are recommended for preparing (1R)-1-(2,4,6-trifluorophenyl)ethan-1-ol with high enantiomeric purity?

Methodological Answer: Catalytic asymmetric hydrogenation of the corresponding ketone precursor using chiral Ru or Ir catalysts (e.g., BINAP-Ru complexes) under controlled hydrogen pressure (50–100 bar) and temperature (25–50°C) is effective. Post-reaction purification via chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric purity ≥90%. For fluorinated substrates, electron-withdrawing fluorine groups may require adjustments to catalyst loading (1–2 mol%) .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Methodological Answer: X-ray crystallography using software suites like WinGX/ORTEP provides definitive confirmation of the absolute configuration . Complementary methods include optical rotation comparison with literature values and chiral HPLC retention time matching against racemic standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: ¹H, ¹³C, and ¹⁹F NMR (e.g., δ ~4.8 ppm for the hydroxyl-bearing methine proton, J coupling analysis for fluorine interactions) and high-resolution mass spectrometry (HRMS) are essential. Comparative analysis with structurally analogous fluorophenyl ethanols (e.g., 1-(4-fluorophenyl) derivatives) validates assignments .

Q. What solvent systems are optimal for recrystallization to achieve high purity?

Methodological Answer: Ethyl acetate/hexane or dichloromethane/pentane mixtures are effective due to moderate polarity. Solubility tests at varying temperatures (e.g., 0°C vs. room temperature) help identify ideal crystallization conditions .

Q. How is enantiomeric excess (ee) quantified during synthesis?

Methodological Answer: Chiral HPLC with a cellulose-based stationary phase (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phase resolves enantiomers. Peak integration at 220 nm provides ee values, calibrated using racemic standards .

Advanced Research Questions

Q. How can kinetic discrepancies in enantioselective hydrogenation of fluorinated aryl ketones be resolved?

Methodological Answer: Monitor reaction kinetics via in situ FTIR or periodic sampling to track ee progression. Adjust catalyst loading (0.5–2 mol%) and hydrogen pressure to minimize side reactions. Computational modeling (DFT) of transition states identifies steric/electronic factors affecting selectivity .

Q. What strategies mitigate fluorine-induced anomalies in NMR spectra?

Methodological Answer: Use deuterated DMSO or CDCl₃ to reduce solvent interference. ¹⁹F NMR decoupling and 2D experiments (HSQC, HMBC) clarify coupling patterns. Compare with fluorinated analogs (e.g., 1-(2,4-difluorophenyl) derivatives) to distinguish substituent effects .

Q. How do electron-withdrawing fluorine groups influence reaction pathways in fluorophenyl ethanol derivatives?

Methodological Answer: The strong inductive (-I) effect stabilizes transition states in nucleophilic substitutions but may deactivate electrophilic aromatic substitution. Mechanistic studies using Hammett plots or kinetic isotope effects (KIE) quantify electronic contributions. Contrast with methyl-substituted analogs (e.g., 2,4-dimethylphenyl derivatives) to isolate steric vs. electronic factors .

Q. What crystallographic challenges arise when determining the structure?

Methodological Answer: Fluorine's high electron density causes anisotropic displacement parameters, requiring high-resolution X-ray data (≤0.8 Å). Refinement with SHELX or OLEX2 software incorporates fluorine positional parameters. Twinning or disorder in the phenyl ring necessitates careful data integration .

Q. How to address conflicting stereochemical purity results between HPLC and optical rotation?

Methodological Answer: Recalibrate HPLC methods with freshly prepared standards and verify column integrity. Measure optical rotation at multiple wavelengths (589 nm and 365 nm) to detect impurities. Cross-validate using Mosher ester derivatization and ¹H NMR analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.